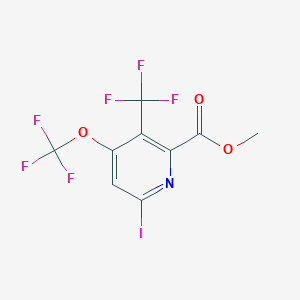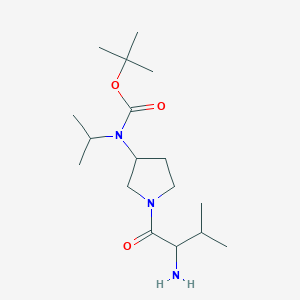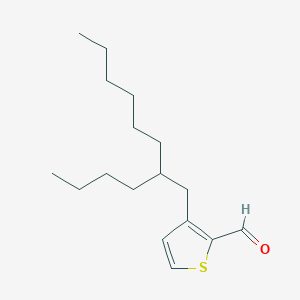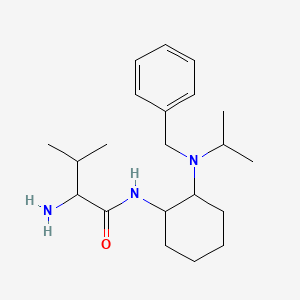
N,N,N',N'-Tetrakis(2-ethoxy)ethylediamine titanium(IV)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N’,N’-Tetrakis(2-ethoxy)ethylediamine titanium(IV) is a coordination compound that features a titanium(IV) center coordinated by N,N,N’,N’-Tetrakis(2-ethoxy)ethylediamine ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetrakis(2-ethoxy)ethylediamine titanium(IV) typically involves the reaction of titanium(IV) chloride with N,N,N’,N’-Tetrakis(2-ethoxy)ethylediamine in an appropriate solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium precursor. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
While specific industrial production methods for N,N,N’,N’-Tetrakis(2-ethoxy)ethylediamine titanium(IV) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N’,N’-Tetrakis(2-ethoxy)ethylediamine titanium(IV) can undergo various types of chemical reactions, including:
Oxidation: The titanium center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to lower oxidation states, potentially altering its coordination environment.
Substitution: Ligands coordinated to the titanium center can be substituted with other ligands, leading to different coordination complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or molecular oxygen can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent to favor the desired substitution.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state titanium complexes, while reduction could produce lower oxidation state species. Substitution reactions will result in new coordination complexes with different ligands.
Applications De Recherche Scientifique
N,N,N’,N’-Tetrakis(2-ethoxy)ethylediamine titanium(IV) has several scientific research applications:
Catalysis: The compound can act as a catalyst in various organic transformations, including oxidation and reduction reactions.
Materials Science: It can be used in the synthesis of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.
Coordination Chemistry: The compound serves as a model system for studying coordination chemistry principles and ligand exchange mechanisms.
Biological Applications:
Mécanisme D'action
The mechanism by which N,N,N’,N’-Tetrakis(2-ethoxy)ethylediamine titanium(IV) exerts its effects depends on its specific application. In catalysis, the titanium center can facilitate various chemical transformations by providing a reactive site for substrate binding and activation. The ligands can influence the reactivity and selectivity of the titanium center by modulating its electronic and steric environment.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine titanium(IV): Similar in structure but with hydroxyethyl groups instead of ethoxy groups.
N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine titanium(IV): Features hydroxypropyl groups, offering different steric and electronic properties.
Uniqueness
N,N,N’,N’-Tetrakis(2-ethoxy)ethylediamine titanium(IV) is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and coordination behavior compared to its hydroxyethyl and hydroxypropyl analogs. These differences can make it more suitable for specific applications in catalysis and materials science.
Propriétés
Numéro CAS |
17476-13-0 |
|---|---|
Formule moléculaire |
C10H20N2O4Ti |
Poids moléculaire |
280.14 g/mol |
Nom IUPAC |
2-[2-[bis(2-oxidoethyl)amino]ethyl-(2-oxidoethyl)amino]ethanolate;titanium(4+) |
InChI |
InChI=1S/C10H20N2O4.Ti/c13-7-3-11(4-8-14)1-2-12(5-9-15)6-10-16;/h1-10H2;/q-4;+4 |
Clé InChI |
HSISIFZIBVZEQJ-UHFFFAOYSA-N |
SMILES canonique |
C(CN(CC[O-])CC[O-])N(CC[O-])CC[O-].[Ti+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Benzyl-6,6-difluoro-3-aza-bicyclo[3.1.0]hexane](/img/structure/B14796939.png)
![(10R,13R)-17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14796945.png)
![2-amino-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]-N-propan-2-ylpropanamide](/img/structure/B14796959.png)
![rel-(4aR,8aS)-Octahydro-6-(phenylmethyl)-2H-pyrano[3,2-c]pyridine](/img/structure/B14796967.png)

![cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14796977.png)





![Sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazolidin-4-yl)-methylamino]methanesulfonate;hydrate](/img/structure/B14797005.png)

